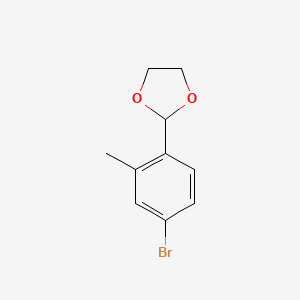

2-(4-Bromo-2-methylphenyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-6-8(11)2-3-9(7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJDARIPEHETAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693135 | |

| Record name | 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91587-27-8 | |

| Record name | 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Preparation of 2 4 Bromo 2 Methylphenyl 1,3 Dioxolane

Direct Acetalization Pathways for 4-Bromo-2-methylbenzaldehyde (B1282862) Precursors

The most straightforward and commonly employed method for the synthesis of 2-(4-bromo-2-methylphenyl)-1,3-dioxolane is the direct acetalization of 4-bromo-2-methylbenzaldehyde with ethylene (B1197577) glycol. This reaction is an equilibrium process and typically requires an acid catalyst and the removal of water to drive the reaction to completion. organic-chemistry.org

A standard laboratory procedure involves refluxing a solution of 4-bromo-2-methylbenzaldehyde and a slight excess of ethylene glycol in a non-polar solvent, such as toluene (B28343) or benzene (B151609), with a catalytic amount of a strong acid like p-toluenesulfonic acid. The water formed during the reaction is continuously removed using a Dean-Stark apparatus, which shifts the equilibrium towards the formation of the dioxolane product. Upon completion, the reaction is typically quenched with a mild base, such as potassium carbonate, to neutralize the acid catalyst before purification.

Multi-Step Synthetic Routes via Pre-functionalized Intermediates

While direct acetalization is the most common route, multi-step synthetic pathways involving pre-functionalized intermediates are also conceivable, particularly in the context of building complex molecules. These routes can involve the formation of the dioxolane ring on a different precursor, followed by the introduction or modification of the substituents on the phenyl ring, or vice-versa.

One plausible, though less direct, multi-step approach involves the use of organometallic reagents. For instance, a pre-functionalized aryl Grignard or aryllithium reagent could be reacted with a suitable electrophile containing the dioxolane moiety. A general strategy involves the metal-halogen exchange of a dibrominated or bromo-iodinated precursor, followed by reaction with a formylating agent that is a precursor to the dioxolane ring. For example, a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane can act as a stable and versatile electrophilic formylating agent in reactions with Grignard and organozinc reagents, making it suitable for such multi-step syntheses. organic-chemistry.org

Another hypothetical multi-step route could involve the initial synthesis of a dioxolane-protected phenylboronic acid. This intermediate could then undergo a Suzuki coupling reaction with a suitable aryl halide to introduce the desired substituents. While specific examples for this compound are not prevalent in the literature, the general utility of such strategies in organic synthesis suggests their applicability.

Catalytic Approaches in the Formation of this compound

The choice of catalyst is pivotal in the efficiency and selectivity of the acetalization reaction. Both Brønsted and Lewis acids are effective, and the development of heterogeneous catalysts offers significant advantages in terms of sustainability.

Brønsted and Lewis Acid Catalysis

Brønsted acids , such as p-toluenesulfonic acid, sulfuric acid, and hydrochloric acid, are traditional and effective catalysts for the formation of this compound. organic-chemistry.orgpharmint.net They operate by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethylene glycol. The reaction mechanism proceeds through a hemiacetal intermediate, which then undergoes further acid-catalyzed dehydration and cyclization to form the stable 1,3-dioxolane (B20135) ring.

Lewis acids also play a significant role in catalyzing acetalization reactions. Catalysts such as ytterbium triflate (Yb(OTf)₃), scandium triflate (Sc(OTf)₃), and bismuth triflate (Bi(OTf)₃) have been shown to be effective for the synthesis of 1,3-dioxolanes. organic-chemistry.orgdocumentsdelivered.com Lewis acids coordinate to the carbonyl oxygen, activating the aldehyde towards nucleophilic attack. This approach can sometimes offer milder reaction conditions and higher selectivity compared to Brønsted acids. For instance, the addition of bromomagnesium 2-vinyloxy ethoxide to aldehydes in the presence of Sc(OTf)₃ provides a route to functionalized protected aldol (B89426) compounds. organic-chemistry.org

Heterogeneous Catalysis for Sustainable Synthesis

The use of heterogeneous catalysts in the synthesis of this compound aligns with the principles of green chemistry, offering advantages such as ease of separation, reusability, and reduced corrosive waste. researchgate.net

Several types of solid acid catalysts have been investigated for the acetalization of benzaldehydes:

Zeolites and Clays: Materials like natural kaolin (B608303) have been used as heterogeneous catalysts for the chemoselective acetalization of aldehydes. acs.org Their porous structure and acidic sites facilitate the reaction, and they can be easily recovered by filtration.

Metal-Organic Frameworks (MOFs): MOFs, such as Ln-Ox MOFs (lanthanide-based metal-organic frameworks), have been employed as efficient heterogeneous catalysts for the acetalization of benzaldehyde. google.com These materials possess well-defined active sites and high surface areas, leading to high catalytic activity and selectivity. They can be reused for multiple cycles without a significant loss in performance. google.com

Sulfonated Resins: Solid-supported acid catalysts, such as Amberlyst resins, which are polymeric materials functionalized with sulfonic acid groups, are also effective for acetalization and offer the benefits of heterogeneous catalysis.

The table below summarizes the performance of various catalytic systems in the acetalization of benzaldehydes, which are analogous to the synthesis of the target compound.

| Catalyst Type | Specific Catalyst Example | Substrate | Product Yield | Key Advantages |

| Brønsted Acid | p-Toluenesulfonic acid | Benzaldehyde | High | Low cost, well-established |

| Lewis Acid | Yb(OTf)₃ | Aryl oxiranyl diketones | High | High diastereoselectivity |

| Heterogeneous | Ln-Ox MOFs | Benzaldehyde | Up to 90% | Reusable, stable |

| Heterogeneous | Natural Kaolin | Aromatic Aldehydes | Up to 95% | Eco-friendly, low cost |

Sustainable and Green Chemistry Considerations in its Preparation

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. Key considerations include the use of safer solvents, energy efficiency, and waste reduction.

The adoption of heterogeneous catalysts is a major step towards a greener synthesis, as it minimizes the production of acidic waste streams and allows for catalyst recycling. researchgate.net Furthermore, solvent-free reaction conditions have been explored for acetalization, where the reactants are mixed directly, often with mechanical grinding or under microwave irradiation. nih.gov These methods can lead to shorter reaction times and higher yields while eliminating the need for potentially harmful organic solvents.

Photocatalytic methods also represent a green approach. For instance, the use of an organic photocatalyst like thioxanthenone with a simple light source has been shown to efficiently convert a variety of aldehydes into acetals under mild conditions. nih.gov

Flow Chemistry and Continuous Synthesis Approaches for Enhanced Efficiency

Flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. While specific literature on the continuous flow synthesis of this compound is limited, the principles are readily applicable.

A continuous flow setup for this synthesis would typically involve pumping a solution of 4-bromo-2-methylbenzaldehyde and ethylene glycol through a heated reactor packed with a solid acid catalyst (a packed-bed reactor). The product stream would then be collected, and the solvent evaporated to yield the desired dioxolane. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and throughput. documentsdelivered.comorganic-chemistry.org

The use of flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. For example, the continuous-flow synthesis of monoarylated acetaldehydes using aryldiazonium salts has been demonstrated to be a safe and scalable process. This technology holds significant promise for the efficient and sustainable industrial production of this compound and related compounds.

Reaction Chemistry and Mechanistic Investigations of 2 4 Bromo 2 Methylphenyl 1,3 Dioxolane

Transformations Involving the 1,3-Dioxolane (B20135) Functionality

The 1,3-dioxolane group serves as a protective group for the carbonyl functionality of the precursor aldehyde, 4-bromo-2-methylbenzaldehyde (B1282862). Its reactivity is primarily centered around its cleavage to regenerate the aldehyde or its participation in ring-opening reactions.

The primary function of the 1,3-dioxolane group is the protection of a carbonyl group. Consequently, its removal, or deprotection, via hydrolysis is a fundamental and extensively studied transformation. This process is typically catalyzed by acid. organic-chemistry.org The mechanism of acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes proceeds through a well-established pathway.

The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by a hydronium ion, forming an oxonium ion. This is followed by the rate-determining step, which involves the cleavage of the carbon-oxygen bond to generate a resonance-stabilized carbocation intermediate, often referred to as an oxycarbenium ion. This intermediate is stabilized by the lone pair of electrons on the remaining oxygen atom of the ring. Subsequently, a water molecule attacks the carbocation, leading to the formation of a hemiacetal. Further proton transfer and bond cleavage steps result in the regeneration of the parent carbonyl compound, in this case, 4-bromo-2-methylbenzaldehyde, and ethylene (B1197577) glycol.

Kinetic studies on the hydrolysis of substituted 2-phenyl-1,3-dioxanes have shown that the reaction is subject to specific hydronium ion catalysis. lookchem.com The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups on the aromatic ring can stabilize the carbocationic intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups would be expected to destabilize the carbocation and thus slow down the hydrolysis rate. In the case of 2-(4-bromo-2-methylphenyl)-1,3-dioxolane, the bromo group is electron-withdrawing, while the methyl group is electron-donating. Their combined effect on the hydrolysis rate would depend on their relative positions and electronic influence.

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo various ring-opening reactions, leading to the formation of new functionalized derivatives. These reactions often proceed under different conditions than hydrolytic cleavage and can be initiated by various reagents. For instance, the free radical ring-opening polymerization of related cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, has been demonstrated to produce polyesters. researchgate.net This type of reaction involves the cleavage of the ring to introduce an ester group into the polymer backbone.

While not a polymerization substrate itself, the acetal (B89532) carbon of this compound can be a site for derivatization following ring-opening. For example, in the presence of strong Lewis acids, the dioxolane ring can be opened to generate a reactive intermediate that can be trapped by various nucleophiles. This allows for the introduction of different functional groups at the original carbonyl carbon, providing a pathway to derivatives other than the parent aldehyde. The specific products formed would depend on the nature of the Lewis acid and the nucleophile employed.

Furthermore, the cationic ring-opening polymerization of 1,3-dioxolane itself is a known process that can lead to the formation of poly(ethylene oxide) derivatives. rsc.orgrsc.org While the bulky and substituted nature of this compound makes it an unlikely monomer for high molecular weight polymer formation, the principles of cationic ring-opening could be applied to achieve controlled oligomerization or the addition of a few monomer units to a growing polymer chain.

The 1,3-dioxolane functionality is generally stable under neutral and basic conditions, which is a key attribute for its use as a protecting group. organic-chemistry.org This stability allows for chemical modifications to be performed on other parts of the molecule, such as the bromoaryl moiety, without affecting the protected carbonyl group.

However, under acidic conditions, the stability of the dioxolane ring is significantly reduced, leading to hydrolysis as previously discussed. Kinetic studies on the hydrolysis of related acetals, such as 2-aryl-2-methyl-1,3-dithianes, have provided quantitative measures of their reactivity in acidic media. rsc.org These studies have shown that the rate of hydrolysis is dependent on the acid concentration and the nature of the substituent on the aryl ring. For this compound, a similar dependence would be expected, with the rate of cleavage increasing with increasing acidity.

The stability of the dioxolane ring is also a crucial consideration during organometallic reactions, such as the Suzuki-Miyaura coupling. While the reaction is typically carried out under basic conditions, the choice of base and reaction temperature can influence the integrity of the protecting group. Kinetic studies focusing on the stability of the dioxolane under various cross-coupling conditions would be valuable for optimizing synthetic routes that involve both modification of the bromoaryl group and retention of the protected carbonyl.

Electrochemical methods offer an alternative to chemical reagents for the deprotection of functional groups. While specific studies on the electrochemical deprotection of this compound are not prevalent, the electrochemical cleavage of related cyclic structures provides a basis for potential pathways. For instance, the electrochemical C-C bond cleavage of arylcyclopropanes has been shown to proceed via the formation of a radical cation intermediate. nih.gov A similar mechanism could be envisioned for the deprotection of the dioxolane, where anodic oxidation would lead to a radical cation, followed by ring cleavage and eventual regeneration of the carbonyl group.

Electrochemical methods can offer mild reaction conditions and avoid the use of harsh acidic or basic reagents, which could be advantageous in the presence of other sensitive functional groups. The feasibility and efficiency of such an electrochemical deprotection would depend on the oxidation potential of the dioxolane and the stability of the resulting intermediates.

Cross-Coupling and Organometallic Reactions at the Bromoaryl Moiety

The carbon-bromine bond on the phenyl ring of this compound is a key site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds. nih.govtcichemicals.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent, typically a boronic acid, with an organic halide or triflate. The bromoaryl moiety of this compound makes it an excellent substrate for this transformation, allowing for the synthesis of a wide range of 2-methylbiphenyl (B165360) derivatives with a protected formyl group at the 4'-position.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. The stability of the 1,3-dioxolane protecting group under the basic conditions of the Suzuki-Miyaura coupling is a critical consideration. Fortunately, many Suzuki-Miyaura reactions can be performed under conditions that are compatible with the dioxolane group, particularly with the use of carbonate or phosphate (B84403) bases. mdpi.comnih.gov

A variety of palladium catalysts can be employed, with the choice often depending on the reactivity of the specific substrates. Common catalysts include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precursors like palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with phosphine (B1218219) ligands. beilstein-journals.orgmdpi.com The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to achieve high yields of the desired biphenyl (B1667301) product. For example, the coupling of 4-bromoanisole (B123540) with phenylboronic acid has been successfully achieved using various bases and palladium catalysts. researchgate.net

| Aryl Boronic Acid | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 2-(2-Methyl-[1,1'-biphenyl]-4-yl)-1,3-dioxolane |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/Water | 2-(4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-yl)-1,3-dioxolane |

| 3-Chlorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF/Water | 2-(3'-Chloro-2-methyl-[1,1'-biphenyl]-4-yl)-1,3-dioxolane |

The resulting biphenyl products, which retain the 1,3-dioxolane moiety, can then be subjected to hydrolytic cleavage to unmask the formyl group, providing access to a variety of 2-methylbiphenyl-4-carbaldehydes. These aldehydes are valuable intermediates in the synthesis of more complex molecules. chemimpex.com

Heck and Sonogashira Reactions: Scope and Mechanistic Aspects

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions. These methods are fundamental for forming new carbon-carbon bonds.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. nih.govlibretexts.org For a substrate like this compound, the presence of two ortho substituents (methyl and dioxolane groups) relative to the C-Br bond can introduce steric hindrance, potentially requiring carefully selected ligands and reaction conditions to achieve high yields. nih.gov

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, a process co-catalyzed by palladium and copper(I) salts. organic-chemistry.orgnih.gov The mechanism is thought to involve two interconnected catalytic cycles. rsc.org The palladium cycle mirrors the Heck reaction, beginning with oxidative addition. nih.gov Concurrently, the copper cycle activates the alkyne, forming a copper acetylide species that then engages in transmetalation with the Pd(II)-aryl complex. nih.gov Reductive elimination from the resulting palladium complex yields the aryl-alkyne product. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, which are advantageous for substrates sensitive to copper. nih.govnih.gov The electronic nature of the aryl bromide and the steric environment influence the reaction efficiency, with various phosphine ligands and palladium precatalysts developed to address these challenges. nih.gov

Table 1: Representative Conditions for Heck and Sonogashira Reactions on Aryl Bromides

| Reaction | Aryl Bromide | Coupling Partner | Catalyst System | Base/Solvent | Conditions | Yield | Citation |

|---|---|---|---|---|---|---|---|

| Heck | Various Aryl Bromides | Internal Olefins | Pd EnCat®40 (0.8 mol%) | AcONa / EtOH | 140°C, Microwave, 30 min | Variable | nih.gov |

| Heck | Aryl Bromides | Alkenes | Pd(L-proline)2 | Base / Water | Microwave | Excellent | organic-chemistry.org |

| Sonogashira (Cu-free) | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5 mol%) | TMP / ACN | Room Temp | >95% | nih.gov |

| Sonogashira (Cu co-catalyzed) | Aryl Bromides | Terminal Alkynes | Pd(PPh3)4 / CuI | Amine Base | Anhydrous, Anaerobic | Typical | organic-chemistry.org |

Negishi and Stille Coupling Strategies

The Negishi and Stille couplings are powerful alternatives for C-C bond formation at the C-Br locus.

The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by palladium or nickel. organic-chemistry.orgresearchgate.net A key advantage of the Negishi reaction is the high functional group tolerance, including tolerance for aldehydes, which means the dioxolane protecting group on the target molecule is compatible. organic-chemistry.org The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination sequence. pitt.edu The development of specialized ligands, such as biaryldialkylphosphines (e.g., CPhos), has been crucial for coupling sterically demanding aryl bromides and achieving high yields at room temperature. organic-chemistry.orgmit.edunih.gov

The Stille coupling utilizes an organotin (stannane) reagent as the coupling partner. organic-chemistry.orglibretexts.org This reaction is known for its broad scope and tolerance of a wide variety of functional groups. libretexts.orguwindsor.ca The mechanism is similar to other cross-coupling reactions, proceeding through a Pd(0)/Pd(II) catalytic cycle. psu.edu The choice of palladium catalyst, ligands, and additives can be tailored to optimize the reaction for specific substrates, including those with steric hindrance. organic-chemistry.orglibretexts.org A primary drawback is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

Table 2: Typical Conditions for Negishi and Stille Couplings

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Conditions | Yield | Citation |

|---|---|---|---|---|---|---|---|

| Negishi | Ortho-substituted Aryl Bromides | Secondary Alkylzinc Halides | Pd(OAc)2 (1 mol%) / CPhos | THF / Toluene | Ambient Temp | High | organic-chemistry.orgmit.edunih.gov |

| Negishi | Heteroaryl Bromides | Secondary Alkylzinc Halides | Pd2(dba)3 (2.5 mol%) / CPhos (5 mol%) | Toluene | Room Temp | High-yielding | researchgate.net |

| Stille | Aryl Bromides | Organotin Reagents | Pd(OAc)2 / Dabco | DMF | 100°C | Good-Excellent | organic-chemistry.org |

| Stille | Aryl Halides | Organostannates | Pd(0) catalyst e.g., Pd(PPh3)4 | Various | Mild | Variable | libretexts.org |

Lithium-Halogen Exchange and Subsequent Electrophilic Trapping

The bromine atom of this compound can be readily exchanged with lithium by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures (-78 °C) in an ethereal solvent like THF. nih.govharvard.edu This lithium-halogen exchange is a kinetically controlled process that efficiently converts the relatively unreactive aryl bromide into a highly nucleophilic aryllithium species. harvard.eduresearchgate.net

This newly formed organolithium intermediate is a powerful tool in synthesis, as it can be "trapped" by reacting it with a wide variety of electrophiles to install new functional groups. nih.gov This two-step sequence allows for the introduction of functionalities that are not accessible through direct substitution. The dioxolane protecting group and the methyl group are stable under the cryogenic, anhydrous conditions required for this transformation.

Table 3: Examples of Electrophilic Trapping after Lithium-Halogen Exchange

| Electrophile | Product Type | General Conditions | Citation |

|---|---|---|---|

| Carbon Dioxide (CO2) | Carboxylic Acid | 1. n-BuLi, THF, -78°C; 2. CO2(s); 3. H3O+ workup | libretexts.org |

| Aldehydes/Ketones (e.g., Benzaldehyde) | Secondary/Tertiary Alcohol | 1. t-BuLi, Ether, -78°C; 2. R2C=O; 3. H3O+ workup | harvard.edu |

| Alkyl Halides (e.g., CH3I) | Alkylated Arene | 1. BuLi, Toluene, 0°C; 2. R-X | nih.gov |

| Chlorophosphines (e.g., ClPPh2) | Aryl Phosphine | 1. BuLi, THF, -78°C; 2. ClPR2 | nih.gov |

Grignard Reagent Formation and Nucleophilic Additions

An alternative method for activating the C-Br bond is the formation of a Grignard reagent. This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF. sigmaaldrich.cnmasterorganicchemistry.com The magnesium undergoes oxidative insertion into the carbon-bromine bond, reversing the polarity of the carbon atom and creating a potent carbon nucleophile (R-MgX). masterorganicchemistry.comlibretexts.org The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the reagent. libretexts.org

The resulting Grignard reagent is highly reactive and participates in nucleophilic addition reactions with a broad range of electrophiles, most notably carbonyl compounds. libretexts.orgfiveable.me Reaction with aldehydes or ketones provides a direct route to secondary or tertiary alcohols, respectively. libretexts.orgmasterorganicchemistry.com The reagent can also react with other electrophiles like carbon dioxide to form carboxylic acids. libretexts.org Like organolithium reagents, Grignard reagents are strong bases and must be handled under anhydrous conditions to prevent quenching by protic species. masterorganicchemistry.comlibretexts.org

Table 4: Common Nucleophilic Additions of Grignard Reagents

| Electrophile | Intermediate | Final Product (after workup) | Citation |

|---|---|---|---|

| Formaldehyde (CH2O) | Alkoxide | Primary Alcohol | sigmaaldrich.cn |

| Aldehyde (R'CHO) | Alkoxide | Secondary Alcohol | libretexts.orgmasterorganicchemistry.com |

| Ketone (R'2CO) | Alkoxide | Tertiary Alcohol | libretexts.orgmasterorganicchemistry.com |

| Carbon Dioxide (CO2) | Carboxylate Salt | Carboxylic Acid | libretexts.org |

| Epoxide | Alkoxide | Alcohol (2 carbons longer) | masterorganicchemistry.com |

Reactivity of Peripheral Substituted Aryl Positions

Beyond the reactivity at the C-Br bond, the methyl group and the vacant positions on the aromatic ring offer further opportunities for functionalization.

Functionalization of the Methyl Group (e.g., Oxidation, C–H Functionalization)

The benzylic methyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under alkaline conditions, can convert the methyl group into a carboxylic acid. libretexts.org Milder, more modern methods have also been developed, including aerobic oxidations catalyzed by cobalt salts or photo-irradiated oxidations using N-bromosuccinimide (NBS) or catalytic hydrobromic acid with molecular oxygen. organic-chemistry.orgresearchgate.net These reactions proceed through radical mechanisms, with the benzylic C-H bonds being particularly weak and prone to hydrogen abstraction. organic-chemistry.org

Direct C-H functionalization represents a more advanced strategy for modifying the methyl group. researchgate.net These reactions, often catalyzed by transition metals like rhodium, iridium, or palladium, can enable the direct coupling of the C(sp³)-H bond with various partners, avoiding the need for pre-functionalization. mdpi.comutoronto.ca For instance, auto-transfer hydrogenative (ATH) reactions can alkylate methyl heteroarenes using alcohols as the alkylating agent, a strategy that could potentially be adapted for substrates like the one . mdpi.com

Table 5: Selected Methods for Benzylic Methyl Group Oxidation

| Reagents | Solvent/Conditions | Product | Citation |

|---|---|---|---|

| KMnO4, Na2CO3 | Water, Heat under reflux | Benzoic Acid | libretexts.org |

| O2, N-Bromosuccinimide (catalytic) | Photoirradiation | Benzoic Acid | researchgate.net |

| O2, HBr (catalytic) | Photoirradiation | Benzoic Acid | organic-chemistry.org |

| O2, Co(OAc)2/NaBr | AcOH, Radical initiator | Benzoic Acid | organic-chemistry.org |

Electrophilic Aromatic Substitution: Regioselectivity and Electronic Influences

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the three existing substituents. msu.edu The aromatic ring has two available positions for substitution: C-3 and C-5 (numbered relative to the C-1 bearing the dioxolane group).

The directing influences are as follows:

Methyl Group (at C-2): An electron-donating group that activates the ring and is ortho, para-directing. reddit.com It strongly directs incoming electrophiles to the C-3 (ortho) and C-5 (para) positions.

Dioxolane Group (at C-1): This acetal protects a formyl (aldehyde) group. The aldehyde is a strongly electron-withdrawing and deactivating group that is meta-directing. libretexts.org It therefore directs incoming electrophiles to the C-3 and C-5 positions.

All three substituents direct an incoming electrophile to the same two available positions (C-3 and C-5). To determine the regioselectivity between these two sites, the relative strength of the directing groups must be considered. The methyl group is a powerful activating group, while the bromo group is a deactivator. reddit.com In competitions between an activator and a deactivator, the activating group typically controls the regioselectivity. reddit.com

Therefore, the methyl group is the dominant directing group. It activates both the ortho (C-3) and para (C-5) positions. Attack at the C-5 position, which is para to the strongly activating methyl group, is generally favored over the C-3 position, which is ortho to the methyl group, due to reduced steric hindrance. libretexts.org Consequently, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C-5 position.

Detailed Mechanistic Studies of Key Reaction Pathways

The reactivity of this compound is primarily centered around two key functionalities: the bromo-substituted aromatic ring and the 1,3-dioxolane moiety. Mechanistic investigations of reactions involving this compound, therefore, focus on transformations at these sites. The principal reaction pathways include palladium-catalyzed cross-coupling reactions at the carbon-bromine bond and the hydrolysis of the dioxolane ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations, such as the Suzuki and Stille reactions, is well-established and proceeds through a catalytic cycle involving a palladium(0) species.

The catalytic cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate. The palladium center is oxidized from the 0 to the +2 oxidation state.

Transmetalation: In the subsequent step, a second organic fragment, typically from an organoboron (in Suzuki coupling) or organotin (in Stille coupling) reagent, is transferred to the palladium(II) complex. This process, known as transmetalation, results in the displacement of the bromide ligand and the formation of a new diorganopalladium(II) intermediate.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups attached to the palladium center couple, forming the new carbon-carbon bond of the final product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The palladium center is reduced from +2 to 0.

The following table outlines the generalized steps in a palladium-catalyzed cross-coupling reaction involving this compound.

| Step | Description | Reactant(s) | Intermediate/Product |

| 1. Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | This compound, Pd(0)Ln | Aryl-Pd(II)-Br complex |

| 2. Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | Aryl-Pd(II)-Br complex, Organometallic reagent (e.g., R-B(OR)2) | Diaryl-Pd(II) complex |

| 3. Reductive Elimination | Coupling of the two organic groups and regeneration of the Pd(0) catalyst. | Diaryl-Pd(II) complex | Coupled product, Pd(0)Ln |

Table 1: Generalized Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound.

Hydrolysis of the 1,3-Dioxolane Ring

The 1,3-dioxolane group in this compound functions as a protecting group for the corresponding aldehyde, 4-bromo-2-methylbenzaldehyde. The deprotection is typically achieved through acid-catalyzed hydrolysis. The mechanism of this reaction involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by the formation of a carbocation intermediate, which is then attacked by water.

The key steps in the acid-catalyzed hydrolysis are as follows:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (H₃O⁺). This makes the oxygen a better leaving group.

Ring Opening and Carbocation Formation: The protonated dioxolane undergoes ring opening, where the C-O bond cleaves to form a resonance-stabilized carbocation (an oxocarbenium ion) and ethylene glycol. The positive charge is delocalized between the carbon atom and the remaining oxygen atom.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocationic carbon.

Deprotonation: A final deprotonation step yields the aldehyde product (4-bromo-2-methylbenzaldehyde) and regenerates the acid catalyst.

The mechanistic pathway for the acid-catalyzed hydrolysis is detailed in the table below.

| Step | Description | Reactant(s) | Intermediate/Product |

| 1. Protonation | Protonation of a dioxolane oxygen atom. | This compound, H₃O⁺ | Protonated dioxolane |

| 2. Ring Opening | Cleavage of a C-O bond to form a carbocation. | Protonated dioxolane | Oxocarbenium ion, Ethylene glycol |

| 3. Nucleophilic Attack | Attack of water on the carbocation. | Oxocarbenium ion, H₂O | Protonated hemiacetal |

| 4. Deprotonation | Loss of a proton to form the aldehyde. | Protonated hemiacetal | 4-Bromo-2-methylbenzaldehyde, H₃O⁺ |

Table 2: Mechanistic Pathway for the Acid-Catalyzed Hydrolysis of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromo 2 Methylphenyl 1,3 Dioxolane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of every atom in the molecule and offering insights into the preferred conformation.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the acetal (B89532) proton at the C2 position, and the methylene (B1212753) protons of the dioxolane ring. The aromatic region would display a complex splitting pattern due to the substitution. The dioxolane protons typically appear as a multiplet, resulting from their diastereotopic nature. The integration of these signals confirms the number of protons in each environment.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom. The chemical shifts of the dioxolane carbons are characteristic of an acetal, while the aromatic carbons are influenced by the bromo and methyl substituents. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

While specific experimental data for the target compound is not publicly available, expected chemical shifts can be predicted based on data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| Aryl-H | ¹H | ~7.2-7.6 | - | Complex multiplet pattern due to ortho, meta, para coupling. |

| CH (Acetal) | ¹H | ~5.7-5.9 | - | Singlet or narrow multiplet. |

| CH₂ (Dioxolane) | ¹H | ~3.9-4.2 | - | Typically a complex multiplet (AA'BB' system). |

| CH₃ (Methyl) | ¹H | ~2.3-2.5 | - | Singlet. |

| C (Acetal) | ¹³C | - | ~100-105 | Quaternary carbon, signal appears in ¹³C but not DEPT. |

| CH₂ (Dioxolane) | ¹³C | - | ~65-70 | Signal appears in ¹³C and DEPT-135 (negative). |

| C (Aryl-Br) | ¹³C | - | ~120-125 | Quaternary carbon, signal intensity may be reduced. |

| C (Aryl-CH₃) | ¹³C | - | ~135-140 | Quaternary carbon. |

| C (Aryl-C-Acetal) | ¹³C | - | ~138-142 | Quaternary carbon. |

| CH (Aryl) | ¹³C | - | ~128-132 | Signals appear in ¹³C and DEPT-135 (positive). |

| CH₃ (Methyl) | ¹³C | - | ~20-22 | Signal appears in ¹³C and DEPT-135 (positive). |

The 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium between various conformers, typically envelope and twisted forms. researchgate.net Similarly, there is rotational freedom around the single bond connecting the phenyl ring and the dioxolane C2 carbon. These dynamic processes can lead to broadened signals in the room-temperature NMR spectrum.

Variable Temperature (VT) NMR is a powerful technique to study these conformational dynamics. researchgate.netrsc.org By lowering the temperature, the rate of interconversion between conformers can be slowed on the NMR timescale. This can lead to the "freezing out" of individual conformers, resulting in sharp, distinct signals for each populated conformation. researchgate.net Analysis of the spectra at different temperatures allows for the determination of the thermodynamic parameters of the equilibrium, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) between the conformers. rsc.org This provides a quantitative understanding of the conformational preferences and the energy barriers to interconversion. vnu.edu.vn

For an unambiguous assignment of all signals, especially in the crowded aromatic and dioxolane regions, two-dimensional (2D) NMR experiments are indispensable. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. youtube.comsdsu.edu It would show correlations between adjacent protons on the aromatic ring and, crucially, confirm the connectivity within the dioxolane ring's ethylene (B1197577) bridge.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.eduox.ac.uk This technique would definitively link the proton signals of the methyl and dioxolane groups to their corresponding carbon signals, confirming the assignments made from 1D spectra. emerypharma.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.eduscribd.com This is particularly useful for identifying quaternary carbons, which are invisible in HSQC spectra. For instance, HMBC would show correlations from the methyl protons to the adjacent aromatic carbons (C1, C2, C3) and from the acetal proton (H2) to the aromatic carbons, thereby confirming the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would yield a wealth of structural information.

A key feature in the mass spectrum of this compound would be its isotopic profile. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. csbsju.edu Consequently, the molecular ion (M⁺) peak will appear as a characteristic doublet (M and M+2) of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. csbsju.edulibretexts.org Any fragment ion that retains the bromine atom will also exhibit this signature doublet. nih.gov

The fragmentation of 2-aryl-1,3-dioxolanes under EI typically proceeds through several key pathways. The molecular ion may be weak or absent depending on its stability. miamioh.edu Common fragmentation patterns include:

Alpha-cleavage: The initial ionization can occur at one of the oxygen atoms, followed by cleavage of adjacent bonds.

Loss of the dioxolane ring fragments: Cleavage within the dioxolane ring can lead to the loss of neutral molecules like ethylene oxide (C₂H₄O, 44 Da) or other small fragments.

Formation of a benzoyl cation: A common pathway involves rearrangement and cleavage to form a stable bromo-methyl-substituted benzoyl cation ([Br(CH₃)C₆H₃CO]⁺).

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment at [M-Br]⁺.

Based on the analysis of related compounds like 2-(3-bromophenyl)-1,3-dioxolane, a table of expected fragments can be constructed. nist.gov

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment Ion Structure | Notes |

|---|---|---|

| 256/258 | [C₁₀H₁₁BrO₂]⁺ | Molecular ion (M⁺) peak doublet. |

| 241/243 | [M - CH₃]⁺ | Loss of the methyl group. |

| 199/201 | [Br(CH₃)C₆H₃CO]⁺ | Substituted benzoyl cation, often a prominent peak. |

| 183/185 | [BrC₇H₆]⁺ | Loss of the dioxolane ring and methyl group. |

| 177 | [M - Br]⁺ | Loss of the bromine radical. No isotopic pattern. |

| 119 | [M - Br - C₂H₄O]⁺ | Loss of bromine and ethylene oxide. |

| 73 | [C₃H₅O₂]⁺ | Fragment corresponding to the dioxolanyl cation. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for functional group identification. nih.gov

For this compound, the IR and Raman spectra would provide complementary information.

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region.

Aliphatic Groups: The C-H stretching vibrations of the methyl group and the dioxolane's methylene groups will be observed in the 2990-2850 cm⁻¹ range.

Dioxolane Ring: The C-O stretching vibrations of the acetal are strong in the IR spectrum and typically appear in the 1200-1000 cm⁻¹ region. rsc.org The ring itself has characteristic breathing and deformation modes. researchgate.net

Carbon-Bromine Bond: The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2990-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600-1580 | C=C Stretch | Aromatic Ring |

| 1500-1450 | C=C Stretch | Aromatic Ring |

| 1250-1020 | C-O Stretch | Acetal (Dioxolane) |

| 850-750 | C-H Bend (out-of-plane) | Aromatic (substitution pattern dependent) |

| 600-500 | C-Br Stretch | Aryl Bromide |

Electronic Circular Dichroism (ECD) for Conformational Investigations (if chiral)

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. It is exclusively used for the analysis of chiral molecules. The parent molecule, this compound, is achiral and therefore will not produce an ECD signal.

However, if a chiral center were introduced into the molecule, ECD would become an essential tool for its stereochemical elucidation. For example, substitution at the C4 or C5 position of the dioxolane ring would create chiral stereoisomers (enantiomers and diastereomers). In such cases, experimental ECD spectra could be compared with spectra predicted by quantum chemical calculations for different stereoisomers. This comparison allows for the unambiguous assignment of the absolute configuration (R/S) of the chiral centers.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. Although no public crystal structure for this compound is currently available, such an analysis would provide definitive data on several key structural parameters.

An X-ray diffraction study would determine:

Precise Bond Lengths and Angles: Confirming the geometry of both the aromatic and dioxolane rings.

Solid-State Conformation: Revealing the exact conformation of the dioxolane ring (e.g., C2-envelope, O1-envelope, or twisted) and the dihedral angle between the plane of the phenyl ring and the mean plane of the dioxolane ring.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions that dictate the crystal packing. Given the presence of a bromine atom, the potential for halogen bonding (C-Br···O or C-Br···π interactions) is of significant interest. researchgate.net Other interactions like C-H···π stacking or dipole-dipole forces would also be elucidated, providing a complete picture of the supramolecular assembly in the solid state.

Computational and Theoretical Investigations of 2 4 Bromo 2 Methylphenyl 1,3 Dioxolane

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Optimized Geometries and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio methods provide reliable predictions of molecular geometries and energies.

Based on studies of similar compounds, a DFT calculation (e.g., at the B3LYP/6-31G* level of theory) would yield the optimized geometric parameters. nih.govnih.gov

Table 1: Predicted Optimized Geometric Parameters for 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.91 |

| C-C (aromatic, avg.) | 1.39 | |

| C-CH3 | 1.51 | |

| C-O (dioxolane, avg.) | 1.42 | |

| C-H (acetal) | 1.10 | |

| Bond Angle (°) | C-C-Br | 119.5 |

| C-C-CH3 | 121.0 | |

| O-C-O (dioxolane) | 105.0 |

Note: These values are representative and based on computational data for analogous structures.

Conformational Analysis and Energy Landscapes of the Dioxolane Ring and Aryl Moiety

The 1,3-dioxolane (B20135) ring typically adopts a non-planar conformation to alleviate torsional strain. The two most common low-energy conformations are the "envelope" (with one atom out of the plane of the other four) and the "twist" (with two atoms out of the plane on opposite sides). For many 2-substituted 1,3-dioxolanes, the envelope conformation is found to be the global minimum. acs.orgnih.gov

A significant conformational feature is the rotation of the 4-bromo-2-methylphenyl group. Due to the steric hindrance from the ortho-methyl group, free rotation around the C(aryl)-C(acetal) bond is restricted. A potential energy surface scan would reveal the energy as a function of this dihedral angle, identifying the most stable rotational conformers (rotamers) and the energy barriers between them. The lowest energy conformer will likely position the methyl group away from the dioxolane ring to minimize steric clash.

Table 2: Predicted Relative Energies of Rotational Conformers

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~45° | 0.0 |

| Local Minimum | ~135° | 1.5 - 2.5 |

Note: The energies are hypothetical, illustrating the expected energy landscape based on steric considerations.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Electrostatic Potential (ESP) Mapping

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with others.

For this compound, the HOMO is expected to be a π-orbital primarily located on the electron-rich 4-bromo-2-methylphenyl ring. nih.govnih.gov The LUMO is likely to be the corresponding π*-antibonding orbital, also centered on the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Table 3: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -0.5 to -1.0 |

Note: Values are typical for similar aromatic compounds calculated with DFT methods. nih.govnih.gov

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution. For this molecule, the ESP map would show regions of negative potential (red/yellow) around the electronegative oxygen atoms of the dioxolane ring and the bromine atom, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the acetal (B89532) proton and the hydrogens of the methyl group, which are potential sites for nucleophilic interaction.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the identification of intermediates and transition states that are often difficult to observe experimentally. nih.govrsc.org A plausible reaction for this compound is the formation of a Grignard reagent, a common transformation for aryl bromides.

The reaction mechanism involves the insertion of a magnesium atom into the C-Br bond. DFT calculations can model this process by mapping the potential energy surface as the Mg atom approaches the molecule. This would involve locating the transition state for the oxidative addition step and calculating the associated activation energy. Such calculations have been performed for similar aryl bromides and show that the reaction proceeds via a single electron transfer mechanism. rsc.orgacs.orgharvard.edu

Table 4: Hypothetical Activation Energy for Grignard Formation

| Reaction Step | Computational Method | Predicted Activation Energy (kcal/mol) |

|---|

Note: This is an estimated value based on computational studies of Grignard reagent formation from various aryl bromides.

In Silico Spectroscopic Property Prediction for Mechanistic and Conformational Insights

Computational methods can accurately predict various spectroscopic properties, which are invaluable for structure elucidation and for confirming the outcomes of reactions.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict distinct signals for the aromatic protons, the methyl protons, the dioxolane protons, and the acetal proton. The predicted ¹³C spectrum would similarly show characteristic shifts for the substituted aromatic carbons and the dioxolane carbons. These predicted spectra can be compared with experimental data to confirm the molecular structure. nih.govnih.gov

Table 5: Predicted Key ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Atom Description | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (H3, H5, H6) | 7.0 - 7.6 |

| Acetal (CH) | 5.7 - 6.0 | |

| Dioxolane (CH₂) | 3.9 - 4.2 | |

| Methyl (CH₃) | 2.3 - 2.5 | |

| ¹³C | C-Br | 120 - 125 |

| C-CH₃ | 138 - 142 | |

| Aromatic CH | 128 - 135 | |

| Acetal CH | 102 - 105 | |

| Dioxolane CH₂ | 65 - 68 |

Note: Ranges are typical for the specified functional groups.

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies. The calculated IR spectrum for this molecule would show characteristic absorption bands. These include C-H stretching for the aromatic, methyl, and dioxolane groups, C-O stretching from the acetal, and a low-frequency vibration corresponding to the C-Br bond. nih.govdtic.mildtic.mil

Table 6: Predicted Key IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | CH₃, CH₂ | 2850 - 3000 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |

| C-O Stretch (Acetal) | Dioxolane Ring | 1050 - 1150 |

Note: Frequencies are approximate and based on typical values for these functional groups.

Applications of 2 4 Bromo 2 Methylphenyl 1,3 Dioxolane As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products and Analogues

The 1,3-dioxolane (B20135) moiety is widely employed in the total synthesis of natural products as a robust protecting group for aldehydes and ketones. nih.gov This protective strategy is crucial in multi-step syntheses where sensitive carbonyl functionalities must be shielded from incompatible reagents. For instance, the related compound 2-(2-bromoethyl)-1,3-dioxolane (B43116) has been utilized as a key starting material in the asymmetric total synthesis of the marine mollusk metabolite pulo'upone. sigmaaldrich.com

While direct examples of the total synthesis of a specific natural product using 2-(4-bromo-2-methylphenyl)-1,3-dioxolane are not prominently documented, its structure is ideally suited for such applications. The dioxolane group effectively masks a 4-bromo-2-methylbenzaldehyde (B1282862) moiety. This allows chemists to perform extensive modifications on other parts of a molecule or to build a carbon skeleton using the reactive carbon-bromine bond via cross-coupling reactions. Subsequently, the aldehyde can be deprotected under acidic conditions to participate in further reactions, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, which are common strategies for completing the synthesis of complex natural product scaffolds. nih.govresearchgate.net The synthesis of natural product-like molecular libraries often relies on such versatile building blocks to generate structural diversity. ysu.am

Precursor for the Synthesis of Agrochemicals and Specialty Chemicals

The 1,3-dioxolane structural motif is an important intermediate in the pharmaceutical, fragrance, and polymer industries. nih.gov Many biologically active compounds, including those with applications in agriculture, contain this heterocyclic system. For example, derivatives of 1,3-dioxolane are key intermediates in the synthesis of antifungal drugs like ketoconazole, itraconazole, and terconazole. google.comgoogle.com Similarly, precursors such as 4-hydroxy-2-butanone, which can be protected as a dioxolane, are crucial for the synthesis of pesticides. researchgate.net

The compound this compound serves as a precursor to specialty chemicals, particularly those intended for medicinal purposes. pharmint.net The bromo-aryl portion of the molecule is a common feature in pharmacologically active compounds and provides a site for modification. For instance, the structurally related 4-bromo-2-methylaniline (B145978) is a precursor for imine derivatives that are investigated for their biological activities. nih.govresearchgate.net The title compound can be elaborated through reactions at the bromine atom to introduce various functionalities, leading to the creation of novel compounds for screening in agrochemical and pharmaceutical research. The dioxolane protects the aldehyde group, which could later be converted into an oxime, hydrazone, or other functional group common in bioactive molecules.

Building Block for Advanced Molecular Architectures with Defined Functions

The true utility of this compound lies in its capacity as a bifunctional building block for constructing sophisticated molecular architectures. The two primary reactive sites—the carbon-bromine bond on the aromatic ring and the masked aldehyde—can be addressed with high selectivity.

The aryl bromide is a classic handle for transition metal-catalyzed cross-coupling reactions. This functionality allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which is the foundation for assembling complex organic molecules. Reactions such as the Suzuki, Stille, and Sonogashira couplings can be employed to connect the 4-bromo-2-methylphenyl core to other molecular fragments, building up complexity in a controlled manner. researchgate.net For instance, the Suzuki cross-coupling of various bromo-aryl compounds is a well-established method for creating biaryl structures, which are prevalent in functional materials and pharmaceuticals. nih.govresearchgate.netmdpi.com

Once the desired molecular framework is assembled via reactions at the bromide site, the 1,3-dioxolane group can be hydrolyzed to unveil the aldehyde. This newly available functional group can then be used to extend the architecture further or to introduce specific functionalities, such as chromophores or binding sites. This sequential reactivity makes this compound a valuable component in the synthesis of molecules with defined functions, from molecular sensors to components of electronic materials.

Table 1: Potential Transformations of this compound

| Reactive Site | Reaction Type | Potential Products |

|---|---|---|

| C-Br Bond | Suzuki Coupling | Biaryl compounds |

| C-Br Bond | Sonogashira Coupling | Aryl-alkynyl structures |

| C-Br Bond | Buchwald-Hartwig Amination | Aryl amines |

Application in Polymer Chemistry and Materials Science (e.g., as a Monomer, Cross-linking Agent)

The field of polymer chemistry often utilizes monomers with specific functional groups to create materials with tailored properties. While direct polymerization of this compound is not reported, its structure offers significant potential for creating novel polymers and materials.

One established strategy in polymer science is the use of cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, which undergo free-radical ring-opening polymerization. rsc.orgresearchgate.net This process introduces ester linkages into the polymer backbone, conferring degradability. Although the title compound is not a cyclic ketene acetal (B89532), it can be chemically modified to become a polymerizable monomer. For example, the bromo-substituent could be converted into a vinyl or styrenyl group via a Stille or Suzuki coupling, creating a monomer suitable for addition polymerization.

Alternatively, the bromo-functionalized aryl ring can be incorporated into polymers via polycondensation reactions. After deprotection of the dioxolane, the resulting difunctional monomer (an aldehyde and a bromo-group) could be used to synthesize various polymers. Furthermore, the development of functional polymers often involves the copolymerization of monomers containing specific side chains. researchgate.net The this compound unit could be attached as a side group to a polymer chain, where the bromine atom would be available for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains.

Utility in Catalyst Design and Ligand Synthesis

The design of effective ligands is paramount in the field of transition metal catalysis. The steric and electronic properties of a ligand dictate the reactivity and selectivity of the metal catalyst. The 4-bromo-2-methylphenyl scaffold present in the title compound is a valuable starting point for the synthesis of novel ligands.

Chiral ligands are essential for enantioselective synthesis, a critical technology in the production of pharmaceuticals. Chiral 1,3-dioxolanes and their diol precursors are recognized as valuable building blocks for creating chiral environments in asymmetric reactions. mdpi.comnih.gov New strategies are continuously developed to synthesize chiral diols with high enantiomeric purity, which can then be used to form chiral dioxolanes or serve as chiral auxiliaries and ligands. nih.gov

The compound this compound can serve as a precursor for new phosphine (B1218219) ligands, which are ubiquitous in catalysis. The aryl-bromine bond can be converted into a phosphine group through reaction with a phosphinating agent, such as diphenylphosphine, or via a lithiation-trapping sequence. If a chiral diol is used to form the dioxolane ring initially, the resulting molecule would possess chirality that could influence the catalytic process. The synthesis of planar chiral ferrocenyl phosphine ligands, for example, starts from chiral precursors and involves directed ortho-lithiation and cross-coupling steps to build a sophisticated ligand framework. acs.org The ortho-methyl group on the phenyl ring of the title compound can exert steric influence, a key design element in many successful ligands.

The development of new catalytic reactions often relies on the availability of suitable test substrates to explore the scope and limitations of the new methodology. Aryl halides are benchmark substrates for a vast number of cross-coupling reactions. The compound this compound, with its well-defined bromo-substitution, is an excellent substrate for such investigations.

It can be used to test the efficacy of new palladium, nickel, or copper catalyst systems for C-C, C-N, and C-O bond formation. For example, palladium-catalyzed Suzuki cross-coupling reactions are routinely performed on substrates containing bromo-aryl motifs to synthesize more complex molecules. nih.govresearchgate.net The presence of both the ortho-methyl group and the dioxolane moiety provides a substrate with moderate steric hindrance and an additional functional group, allowing for a more rigorous test of a catalyst's capabilities compared to simpler aryl halides. The dioxolane group is generally stable to many cross-coupling conditions, allowing the C-Br bond to react selectively. The successful coupling of this substrate would demonstrate the catalyst's tolerance for acetal functional groups and its ability to operate on substituted aromatic rings.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(2-Bromoethyl)-1,3-dioxolane |

| Pulo'upone |

| 4-Bromo-2-methylbenzaldehyde |

| Ketoconazole |

| Itraconazole |

| Terconazole |

| 4-Hydroxy-2-butanone |

| 4-Bromo-2-methylaniline |

| 2-Methylene-4-phenyl-1,3-dioxolane |

Emerging Methodologies and Future Research Trajectories for Aryl Dioxolane Chemistry

Integration into Automated and High-Throughput Synthesis Platforms

The structural features of 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane, notably the reactive aryl bromide handle, make it an ideal candidate for integration into automated and high-throughput experimentation (HTE) platforms. These systems enable the rapid synthesis and screening of large compound libraries, significantly accelerating the discovery of new chemical entities. nih.govrug.nl

Miniaturization and automation are central to this approach, allowing for "on-the-fly" synthesis in microplate formats (e.g., 1536-well plates) on a nanomole scale. nih.govresearchgate.net Technologies such as acoustic dispensing can transfer minute quantities of reagents, minimizing waste and cost. rug.nl For a scaffold like this compound, HTE can be employed for:

Route Scouting: Quickly screening a wide array of catalysts, ligands, bases, and solvents to identify optimal conditions for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the aryl bromide position. acs.org

Parallel Synthesis: Generating large libraries of derivatives by reacting the core scaffold with a diverse set of building blocks. This allows for rapid exploration of the chemical space around the aryl-dioxolane core to establish structure-activity relationships (SAR). acs.org

The unpurified products from these high-throughput reactions can often be directly screened for biological activity, providing a rapid feedback loop for medicinal chemistry programs. researchgate.net This integration of automated synthesis and in-situ screening represents a paradigm shift from traditional, linear drug discovery workflows. nih.gov

Table 1: Illustrative High-Throughput Parallel Synthesis Array for this compound

| Well ID | Coupling Partner (Boronic Acid) | Catalyst/Ligand System | Anticipated Product Structure |

|---|---|---|---|

| A1 | Phenylboronic acid | Pd(PPh₃)₄ | 2-(2-Methyl-[1,1'-biphenyl]-4-yl)-1,3-dioxolane |

| A2 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | 2-(2-Methyl-4-(thiophen-2-yl)phenyl)-1,3-dioxolane |

| A3 | Pyridine-3-boronic acid | XPhos Pd G3 | 2-(2-Methyl-4-(pyridin-3-yl)phenyl)-1,3-dioxolane |

| A4 | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | 2-(4-Cyclopropyl-2-methylphenyl)-1,3-dioxolane |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of Dioxolane-Aryl Bromides

While classical cross-coupling reactions are well-established for aryl bromides, future research will focus on unlocking novel reactivity patterns for compounds like this compound. The interplay between the dioxolane acetal (B89532), the ortho-methyl group, and the bromine atom could lead to unique and previously unexploited chemical transformations.

Emerging areas of interest include:

Photoredox Catalysis: The use of visible light to enable new bond formations under mild conditions is a rapidly expanding field. acs.org Dioxolane-aryl bromides could serve as substrates in photoredox-mediated cross-electrophile couplings to form challenging C(sp²)–C(sp³) bonds, introducing greater three-dimensionality into molecular structures. acs.org

Transition-Metal-Free Reactions: Moving away from palladium and other precious metal catalysts is a key goal for sustainable chemistry. acs.org Research into base-mediated C-H activation or photo-induced metal-free coupling reactions could provide new avenues for functionalizing the aryl ring.

Directed Ortho-Metalation: While the methyl group provides some steric influence, exploring directed metalation strategies could allow for selective functionalization of the positions adjacent to the existing substituents, leading to highly substituted and complex aromatic systems.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the dioxolane ring under various reaction conditions could reveal novel rearrangement or ring-opening cascades, potentially triggered by transformations at the aryl bromide position, leading to entirely new heterocyclic scaffolds.

Table 2: Potential Novel Transformations for this compound

| Reaction Class | Potential Reagents/Conditions | Resulting Functionality | Significance |

|---|---|---|---|

| Photoredox C(sp²)-C(sp³) Coupling | Ir or Ru photocatalyst, Ni co-catalyst, alkyl bromide | Introduction of alkyl/cycloalkyl groups | Increases molecular complexity and sp³ character |

| Transition-Metal-Free Borylation | Base (e.g., KOtBu), diboron reagent | Conversion of C-Br to C-B bond | Creates a versatile intermediate for further coupling |

| Reductive Dehalogenation/C-H Functionalization | Silanes, radical initiator | Sequential C-Br cleavage and C-H arylation | Access to complex poly-aromatic systems |

| Domino Reaction / Cascade Cyclization | Intramolecular nucleophile, coupling catalyst | Formation of fused polycyclic systems | Rapid construction of complex molecular architectures |

Development of More Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly influencing synthetic route design. For a foundational building block like this compound, developing sustainable and cost-effective manufacturing processes is a critical objective.

Key strategies for achieving this include:

Use of Solid Catalysts: The acetalization step to form the dioxolane ring can be improved by replacing traditional soluble acid catalysts with reusable solid acid catalysts like Montmorillonite K10 clay. nih.gov This simplifies purification, reduces corrosive waste streams, and allows for catalyst recycling.

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow manufacturing can offer significant advantages in safety, efficiency, and scalability. acs.org Flow reactors provide superior heat and mass transfer, allowing for higher yields, shorter reaction times, and the safe use of hazardous intermediates. This approach also aligns well with the implementation of in-line process analytical technology (PAT).

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. This involves favoring catalytic reactions over stoichiometric ones and exploring transition-metal-free pathways to reduce metal waste. acs.org

Solvent Minimization and Selection: Reducing the volume of organic solvents or replacing them with greener alternatives (e.g., bio-based solvents, water) can drastically reduce the environmental impact of a synthetic process. rug.nlresearchgate.net

Table 3: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Process Step | Traditional Batch Method | Sustainable Flow Method |

|---|---|---|

| Acetalization Catalyst | p-Toluenesulfonic acid (soluble) | Solid acid catalyst (e.g., Montmorillonite K10) in a packed-bed reactor nih.gov |

| Coupling Reaction | Palladium catalyst in a large batch reactor | Immobilized catalyst in a flow reactor; transition-metal-free conditions acs.org |

| Workup/Purification | Liquid-liquid extraction, column chromatography | In-line extraction and purification modules, crystallization in flow |

| Waste Generation | High volume of solvent and aqueous waste, metal waste | Reduced solvent usage, catalyst recycling, minimized waste streams rug.nl |

Advanced Methodologies for In-Situ Reaction Monitoring and Process Analytical Technology (PAT) in its Synthesis and Reactions

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical quality and performance attributes. globalresearchonline.netresearchgate.net Implementing PAT in the synthesis and subsequent reactions of this compound can lead to enhanced process understanding, improved product quality, and greater efficiency. researchgate.netmt.com

In-situ monitoring tools are the core of PAT. spectroscopyonline.com Instead of relying on traditional off-line analysis (e.g., TLC, GC, LC), probes are inserted directly into the reaction vessel to collect data continuously. stepscience.com

Key PAT tools applicable to aryl-dioxolane chemistry include:

Spectroscopy (FTIR, Raman, NIR): These techniques can monitor the concentration of reactants, products, and key intermediates in real-time by tracking characteristic vibrational bands. For example, FTIR could monitor the disappearance of the aldehyde carbonyl peak during the dioxolane formation.

Calorimetry: Reaction calorimeters measure the heat generated or absorbed during a reaction. This data is vital for ensuring process safety, identifying reaction endpoints, and understanding reaction kinetics. mt.com

Particle Size Analysis (FBRM): For crystallization steps, Focused Beam Reflectance Measurement (FBRM) can track the particle size distribution in real-time, ensuring consistent product morphology and improving filtration and handling properties.

By combining real-time data from these tools with chemometric analysis, a deep, science-based understanding of the process is developed. researchgate.net This allows for dynamic control, where process parameters can be adjusted during the run to compensate for variability and ensure the final product consistently meets quality specifications. stepscience.com

Table 4: Application of PAT for Monitoring the Synthesis of this compound

| Critical Process Parameter (CPP) | PAT Tool | Attribute Monitored | Benefit |

|---|---|---|---|

| Reactant Concentration | In-situ FTIR/Raman | Disappearance of 4-bromo-2-methylbenzaldehyde (B1282862); appearance of dioxolane product | Determine reaction kinetics and endpoint accurately spectroscopyonline.com |

| Water Removal (Acetalization) | NIR Spectroscopy | Water concentration in the reaction mixture | Ensure reaction drives to completion; optimize process time |

| Reaction Temperature/Heat Flow | Reaction Calorimeter | Heat of reaction (exotherm/endotherm) | Ensure thermal safety; detect process deviations mt.com |

| Product Crystallization | FBRM / PVM | Crystal size and shape distribution | Control final product physical properties; ensure batch consistency |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation of a phenyl-dioxolane precursor. For example, bromination of 2-methylphenyl-1,3-dioxolane derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., carbon tetrachloride solvent, radical initiators) can achieve regioselective substitution . Acid-catalyzed transacetalization or nucleophilic substitution reactions may also be employed, with optimization focusing on catalyst choice (e.g., Lewis acids), temperature, and stoichiometry . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?